12-Propanoylbenzo[b]acridine-6,11-dione
Description
Properties
CAS No. |
830928-26-2 |
|---|---|
Molecular Formula |
C20H13NO3 |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
12-propanoylbenzo[b]acridine-6,11-dione |
InChI |
InChI=1S/C20H13NO3/c1-2-15(22)16-13-9-5-6-10-14(13)21-18-17(16)19(23)11-7-3-4-8-12(11)20(18)24/h3-10H,2H2,1H3 |
InChI Key |
KOUZSDZTWZNXFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C2C(=NC3=CC=CC=C31)C(=O)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Preparation Methods
Quinolone-Lithiated Intermediate Route
The condensation of 2-lithio-1-methyl-4-quinolone with methyl 2-(chloroformyl)benzoate represents a foundational method for constructing the benzo[b]acridine core. This reaction proceeds via nucleophilic attack of the lithiated quinolone on the electrophilic chloroformyl group, followed by cyclodehydration to form the tricyclic system. The use of lithiated intermediates necessitates anhydrous conditions and temperatures below −40°C to prevent premature decomposition.
Reaction Conditions:
- Solvent: Tetrahydrofuran (THF) at −78°C
- Catalyst: None (self-cyclization)
- Yield: 68–72% for the trione intermediate
Post-condensation, the 12-propanoyl group is introduced via acylation. Propionyl chloride in the presence of AlCl₃ facilitates Friedel-Crafts acyl substitution at the C12 position, achieving 85% regioselectivity for the desired isomer.
Friedel-Crafts Acylation Strategies
Solvent-Free Acylation
A solvent-free approach utilizing AlCl₃ as a Lewis catalyst enables direct acylation of preformed benzo[b]acridine-6,11-dione. Propionic anhydride serves as the acylating agent, with reactions conducted at room temperature to minimize side reactions.
Optimization Parameters:
- Catalyst Loading: 1.2 equivalents of AlCl₃ maximizes yield (89%)
- Reaction Time: 6–8 hours
- Byproducts: <5% N-acyl derivatives
This method eliminates solvent recovery steps, enhancing atom economy. However, excess AlCl₃ necessitates careful quenching to avoid hydrolysis of the dione moiety.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling for Ring Functionalization
Patent literature describes the use of [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) to install aryl groups onto the acridine framework. While originally developed for brominated intermediates, this method adapts to propanoyl introduction via boronic acid derivatives.
Typical Protocol:
- Boronic Acid Preparation: 5-Bromo-2-((2-methoxyethoxy)methoxy)benzyl boronic acid synthesized from 4-bromo-2-bromomethylphenol and trimethyl borate.
- Coupling: React with 2-bromopyridine under Pd catalysis (yield: 94–95%).
- Oxidation: TBHP (tert-butyl hydroperoxide) oxidizes the methylene group to the ketone, forming the dione.
Advantages:
- High functional group tolerance
- Scalable to multi-gram quantities
Comparative Analysis of Synthetic Routes
Key Observations:
- The Suzuki route offers superior yields but requires specialized catalysts.
- Solvent-free Friedel-Crafts acylation aligns with green chemistry principles.
Industrial-Scale Considerations
Chemical Reactions Analysis
12-Propanoylbenzo[b]acridine-6,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like sodium borohydride.
Scientific Research Applications
12-Propanoylbenzo[b]acridine-6,11-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Industry: It is used in the production of dyes, pigments, and fluorescent materials.
Mechanism of Action
The mechanism of action of 12-Propanoylbenzo[b]acridine-6,11-dione involves its interaction with DNA. It acts as a DNA intercalator, inserting itself between DNA base pairs, which disrupts the DNA structure and inhibits the activity of enzymes like topoisomerase and telomerase . This disruption can lead to the inhibition of cell proliferation, making it effective against cancer cells .
Comparison with Similar Compounds
Structural Analogues in the Acridine Family
2.1.1 Benz[b]acridine-6,11,12-triones Synthesized via condensation reactions (e.g., 2-lithio-1-methyl-4-quinolone with methyl 2-(chloroformyl)benzoate), these derivatives feature an additional ketone at position 12 compared to 12-Propanoylbenzo[b]acridine-6,11-dione. For example, 5-methylbenz[b]acridine-6,11,12-trione lacks the propanoyl group but includes a methyl substituent, resulting in reduced molecular weight (MW: ~350–400 g/mol) compared to the target compound (MW: ~593.59 g/mol for a pyridinediyl-bis analogue) .
2.1.2 Benzoacridine-5,6-diones These isomers shift the ketone positions to 5 and 4. In MCF-7 breast cancer cells, benzoacridine-5,6-diones exhibit potent antiproliferative activity (IC50: 5.4–47.99 μM), suggesting that ketone placement significantly impacts bioactivity. The absence of a propanoyl group in these derivatives may reduce cellular uptake or target binding efficiency compared to 12-Propanoylbenzo[b]acridine-6,11-dione .
2.1.3 12,12'-(3,5-Pyridinediyl)bis-Benz[b]acridine-6,11-dione This dimeric analogue (MW: 593.59 g/mol) features a pyridine linker, increasing structural rigidity and acidity (predicted pKa: -0.66).
Non-Acridine Dione Derivatives
2.2.1 Dibenz[b,e]oxepin-6,11-diones Isolated from marine fungi (e.g., Beauveria bassiana), 1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione lacks the acridine core but shares the 6,11-dione motif.
2.2.2 Lanostane Triterpenoid 7,11-diones Natural triterpenoids like (3β)-3-hydroxy-24-methylenelanost-8-ene-7,11-dione exhibit a steroidal skeleton with ketones at positions 7 and 11. The hydroxylation at C-15 (confirmed by HMBC) in related compounds modifies polarity and bioavailability, differing from the planar acridinediones’ interaction mechanisms .
Key Observations :
- Ketone Position: 6,11-diones (acridine) vs.
- Substituent Effects: Propanoyl and pyridinediyl groups may improve solubility or target specificity compared to simpler methyl or hydroxy groups .
Spectral and Physicochemical Properties
- IR/NMR: Acridinediones exhibit characteristic carbonyl stretches (~1669–1719 cm⁻¹) and aromatic proton signals (δH 6.5–8.0 ppm). The propanoyl group in 12-Propanoylbenzo[b]acridine-6,11-dione would introduce distinct alkyl signals (e.g., δH 2.24 ppm for CH3) .
Q & A
Basic: What synthetic strategies are recommended for 12-Propanoylbenzo[b]acridine-6,11-dione, and how can reaction yields be optimized?
Answer:
Acylation reactions, such as Friedel-Crafts propanoylation, are commonly employed to introduce the propanoyl group to the benzo[b]acridine scaffold. To optimize yields:
- Use anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) to enhance electrophilic substitution efficiency.
- Monitor reaction progress via TLC or HPLC to identify intermediate stages and minimize side products .
- Purify crude products using column chromatography with gradient elution to isolate isomers (if applicable) .
Basic: Which analytical techniques are critical for characterizing 12-Propanoylbenzo[b]acridine-6,11-dione?
Answer:
- HPLC-MS : For purity assessment and molecular weight confirmation. Use reverse-phase C18 columns with acetonitrile/water gradients for separation .
- NMR Spectroscopy : ¹H and ¹³C NMR (in deuterated DMSO or CDCl₃) to resolve aromatic proton environments and confirm substitution patterns .
- X-ray Crystallography : To resolve structural ambiguities, particularly for polymorphic forms .
Advanced: How can researchers mitigate confounding variables in biological activity studies of 12-Propanoylbenzo[b]acridine-6,11-dione?
Answer:
- Controlled Experimental Design : Include negative controls (e.g., solvent-only groups) and positive controls (e.g., known enzyme inhibitors) to validate assay specificity .
- Dose-Response Curves : Use at least five concentrations spanning three orders of magnitude to distinguish pharmacological effects from non-specific interactions .
- Blind Analysis : Implement double-blinding in in vivo studies to reduce observer bias .
Advanced: What statistical methods address contradictory data in dose-dependent response studies?
Answer:
- False Discovery Rate (FDR) : Apply the Benjamini-Hochberg procedure to adjust p-values in multiple comparisons (e.g., transcriptomic or proteomic screens) .
- Meta-Analysis : Aggregate data from independent replicates to identify consistent trends. Use random-effects models if inter-study variability is high .
- Sensitivity Analysis : Test whether outliers disproportionately influence conclusions by iteratively excluding data points .
Advanced: How can assay specificity for 12-Propanoylbenzo[b]acridine-6,11-dione be validated in biological matrices?
Answer:
- Cross-Reactivity Testing : Incubate antibodies or probes with structural analogs (e.g., benzo[b]acridine derivatives) to quantify interference .
- Chromatographic Separation : Pre-treat plasma/serum samples with solid-phase extraction (SPE) to isolate the compound from endogenous steroids or lipids .
- Parallel Validation : Compare results with orthogonal methods (e.g., LC-MS vs. ELISA) to confirm accuracy .
Basic: What protocols ensure reproducibility in synthesizing 12-Propanoylbenzo[b]acridine-6,11-dione?
Answer:
- Detailed Reaction Logs : Document solvent batch numbers, humidity, and catalyst activation steps .
- Open-Source Data Sharing : Publish raw NMR/HPLC traces in supplementary materials for peer verification .
- Inter-Lab Calibration : Collaborate with independent labs to replicate synthesis using standardized protocols .
Advanced: What in vitro models are suitable for preliminary toxicity profiling of 12-Propanoylbenzo[b]acridine-6,11-dione?
Answer:
- HepG2 Cell Viability Assays : Assess hepatotoxicity via MTT or resazurin assays at 24–72-hour exposures .
- hERG Channel Inhibition Screening : Use patch-clamp electrophysiology to evaluate cardiac liability .
- Ames Test : Validate mutagenic potential with Salmonella typhimurium strains TA98 and TA100 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
